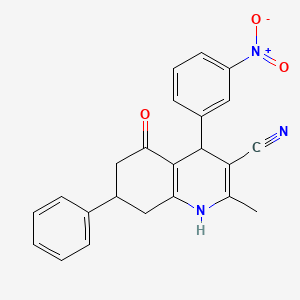![molecular formula C18H13N9O4 B11532877 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-nitrophenyl)-N'-[(E)-phenylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11532877.png)
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-nitrophenyl)-N'-[(E)-phenylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex molecule with a long name, so let’s break it down. It contains several functional groups, including an oxadiazole ring, a nitrophenyl group, and a triazole ring.
- The oxadiazole ring (1,2,5-oxadiazole) is a five-membered heterocycle containing oxygen and nitrogen atoms. It imparts unique properties to the compound.
- The triazole ring (1,2,3-triazole) is another five-membered heterocycle with three nitrogen atoms. Triazoles are commonly found in pharmaceuticals and agrochemicals due to their diverse biological activities.
- The compound’s structure suggests potential applications in drug discovery and materials science.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. it likely involves multistep reactions to assemble the various functional groups.
- Industrial production methods may involve large-scale synthesis using established chemical processes. Researchers would optimize these methods for efficiency and yield.
Chemical Reactions Analysis
Oxidation: The nitrophenyl group can undergo reduction to form an amino group, or oxidation to form a nitroso group.
Substitution: The compound may participate in nucleophilic aromatic substitution reactions due to the presence of the phenyl group.
Reagents and Conditions: Specific reagents and conditions would depend on the desired transformations.
Major Products: These would vary based on the reaction type. For example, reduction could yield an amino derivative, while substitution might lead to various substituted products.
Scientific Research Applications
Medicinal Chemistry: Researchers might explore this compound as a potential drug candidate. Its unique structure could interact with biological targets.
Materials Science: Due to its heterocyclic rings, it could serve as a building block for functional materials (e.g., conducting polymers, sensors, or catalysts).
Biological Studies: Investigating its effects on cell lines or model organisms could reveal its biological activity.
Mechanism of Action
- Unfortunately, specific information about its mechanism of action is not readily available. researchers would study its interactions with cellular components, receptors, or enzymes.
Comparison with Similar Compounds
- Similar compounds might include other oxadiazoles, triazoles, or nitrophenyl-substituted molecules.
- Highlighting its uniqueness would involve discussing its specific combination of functional groups and potential applications.
Remember that this compound’s detailed study would require access to specialized databases and research articles
Properties
Molecular Formula |
C18H13N9O4 |
|---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-benzylideneamino]-5-(4-nitrophenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C18H13N9O4/c19-16-17(24-31-23-16)26-15(12-6-8-13(9-7-12)27(29)30)14(21-25-26)18(28)22-20-10-11-4-2-1-3-5-11/h1-10H,(H2,19,23)(H,22,28)/b20-10+ |
InChI Key |
PJRXJQGICPIIHS-KEBDBYFISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(E)-(4-iodophenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile](/img/structure/B11532797.png)
![N-(4-Ethoxyphenyl)-N-({N'-[(E)-{4-[(4-methylphenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11532804.png)

![2-(4-chlorophenoxy)-N'-[(E)-(4,5-dibromofuran-2-yl)methylidene]acetohydrazide](/img/structure/B11532807.png)
![N'-[(E)-(2-iodophenyl)methylidene]-1,2-bis(propylsulfonyl)indolizine-3-carbohydrazide](/img/structure/B11532816.png)
![3,5-dimethoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B11532824.png)
![4-{[(E)-(4-hydroxy-3-iodo-5-nitrophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11532832.png)
![N'-{(E)-[3-methoxy-4-(2-propynyloxy)phenyl]methylidene}octanohydrazide](/img/structure/B11532833.png)

![2-(5-amino-1H-tetrazol-1-yl)-N'-{(E)-[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene}acetohydrazide](/img/structure/B11532849.png)
![(4Z)-1-(4-fluorophenyl)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B11532864.png)
![2,4-Dibromo-6-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 2H-1,3-benzodioxole-5-carboxylate](/img/structure/B11532872.png)
![1-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}-17-(2-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11532880.png)
![4-chloro-2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11532885.png)
